(1,3,5-Triazin-2-yl)boronic acid
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Overview
Description
(1,3,5-Triazin-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The this compound is particularly notable for its triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazin-2-yl)boronic acid typically involves the reaction of triazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: (1,3,5-Triazin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
(1,3,5-Triazin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3,5-Triazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to active site serines in proteases, thereby blocking their activity . The triazine ring also contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the triazine ring.
4,6-Diphenyl-1,3,5-triazin-2-ylboronic Acid: Contains additional phenyl groups, which can affect its reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative without the boronic acid group, used in different applications such as herbicides.
Uniqueness: (1,3,5-Triazin-2-yl)boronic acid is unique due to the combination of the boronic acid group and the triazine ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C3H4BN3O2 |
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Molecular Weight |
124.90 g/mol |
IUPAC Name |
1,3,5-triazin-2-ylboronic acid |
InChI |
InChI=1S/C3H4BN3O2/c8-4(9)3-6-1-5-2-7-3/h1-2,8-9H |
InChI Key |
XPKWANFGUBBTOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=NC=N1)(O)O |
Origin of Product |
United States |
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